molecular formula C17H19NO4S B2500960 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 1351663-60-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one

Número de catálogo: B2500960
Número CAS: 1351663-60-9
Peso molecular: 333.4
Clave InChI: CGLORUDBFLQTLF-DUXPYHPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a member of a class of compounds known for their diverse biological activities, particularly in the realm of cancer therapeutics. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C17H19N O4 S
Molecular Weight 301.34 g/mol
CAS Number 1428381-69-4

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant anticancer properties. The specific compound under review has shown promise in various biological assays.

Anticancer Activity

In a study focusing on similar benzo[d][1,3]dioxole derivatives, compounds demonstrated substantial antitumor activity against several cancer cell lines including HepG2 (hepatocellular carcinoma), HCT116 (colorectal cancer), and MCF7 (breast cancer). Notably, some derivatives achieved IC50 values lower than those of standard chemotherapy agents such as doxorubicin, indicating superior potency against these cell lines .

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)Cancer Cell Line
Doxorubicin7.46HepG2
(E)-3-(benzo[d][1,3]dioxol-5-yl)...< 4.52MCF7
Bis-benzo[d][1,3]dioxol derivatives2.38HCT116

The anticancer mechanisms of this class of compounds are multifaceted:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation and survival of cancer cells.
  • Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis revealed that these compounds can cause cell cycle arrest at various phases, which is crucial for halting cancer cell proliferation.

Case Studies

In examining specific case studies involving similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of benzo[d][1,3]dioxole derivatives and evaluated their cytotoxic effects using the SRB assay. The results indicated that many synthesized compounds exhibited significant cytotoxicity with IC50 values below 10 µM across multiple cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression, further validating their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

Preliminary studies have shown that derivatives of benzo[d][1,3]dioxole possess significant anticancer properties. The incorporation of the spirocyclic structure may enhance these effects by improving bioavailability and specificity towards cancer cells.

Antidiabetic Potential

Recent investigations have highlighted the potential of benzodioxole derivatives in managing diabetes through mechanisms that involve modulation of glucose metabolism and insulin sensitivity .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures can offer neuroprotective benefits, potentially useful in conditions like Alzheimer’s disease due to their ability to inhibit acetylcholinesterase activity .

Case Studies and Research Findings

Several studies have explored the properties and applications of related compounds:

StudyFindings
Ramchander et al., 2015 Discussed synthesis methods for dioxole derivatives with potential pharmacological activities.
MDPI Molecules, 2020 Explored novel derivatives for their bioactivity; findings support further investigation into similar structures for therapeutic use.
PMC Article, 2023 Investigated antidiabetic properties of benzodioxol derivatives; results indicate promising efficacy in glucose regulation.

Propiedades

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c19-16(18-7-5-17(6-8-18)22-9-10-23-17)4-2-13-1-3-14-15(11-13)21-12-20-14/h1-4,11H,5-10,12H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLORUDBFLQTLF-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.